molecular formula C24H22N2O2S2 B4570701 2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B4570701
M. Wt: 434.6 g/mol
InChI Key: YPHVWTIZXOYKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is an organic compound that features a benzamide core with a methoxyethyl sulfanyl group and a benzothiazolyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Introduction of the Methoxyethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2-methoxyethanethiol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of new materials with unique electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • **2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thioacetamide

Uniqueness

The unique combination of the methoxyethyl sulfanyl group and the benzothiazolyl phenyl group in 2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-16-7-12-20-22(15-16)30-24(26-20)17-8-10-18(11-9-17)25-23(27)19-5-3-4-6-21(19)29-14-13-28-2/h3-12,15H,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHVWTIZXOYKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4SCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-methoxyethyl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.